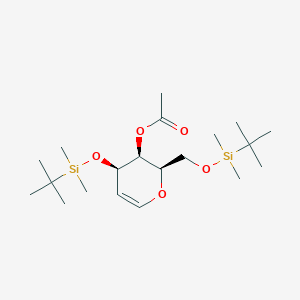
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of D-galactal, which is a monosaccharide that is commonly found in carbohydrates. The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including glycosidases and glycosyltransferases, which are involved in the synthesis and degradation of carbohydrates. It has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal have been extensively studied. It has been shown to have anti-inflammatory, antiviral, and anticancer properties. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal for lab experiments include its high purity, high yield, and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal. One direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the development of new drugs and therapies for various diseases. Furthermore, the elucidation of its mechanism of action and its interactions with biological systems could lead to a better understanding of its potential applications. Finally, the development of new derivatives and analogs of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal could lead to the discovery of new compounds with improved properties and potential applications.
Synthesemethoden
The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal has been achieved through various methods, including the one-pot method and the two-step method. The one-pot method involves the reaction of D-galactal with tert-butyldimethylsilyl chloride and acetic anhydride in the presence of a base such as triethylamine. The two-step method involves the protection of D-galactal with tert-butyldimethylsilyl chloride followed by acetylation with acetic anhydride. Both methods have been shown to yield high purity and high yield of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal.
Wissenschaftliche Forschungsanwendungen
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds, including glycosyl donors and acceptors, which are important in the synthesis of complex carbohydrates. It has also been used as a building block in the synthesis of natural products, such as antibiotics and anticancer agents. Furthermore, it has been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and viral infections.
Eigenschaften
CAS-Nummer |
163381-38-2 |
|---|---|
Molekularformel |
C20H40O5Si2 |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
[(2R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate |
InChI |
InChI=1S/C20H40O5Si2/c1-15(21)24-18-16(25-27(10,11)20(5,6)7)12-13-22-17(18)14-23-26(8,9)19(2,3)4/h12-13,16-18H,14H2,1-11H3/t16-,17-,18-/m1/s1 |
InChI-Schlüssel |
YJGRGQBNRGUEAY-KZNAEPCWSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H](C=CO[C@@H]1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES |
CC(=O)OC1C(C=COC1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(=O)OC1C(C=COC1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
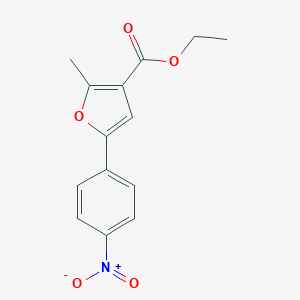
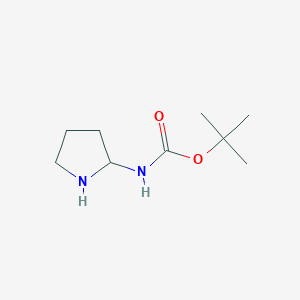
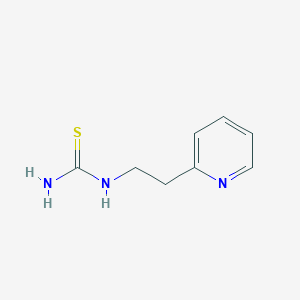
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
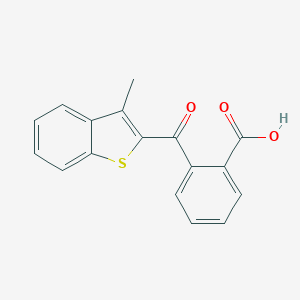
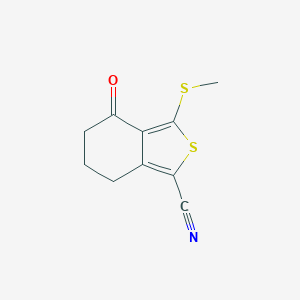


![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)